molecular formula C10H20BrCl B3257235 1-Bromo-10-chlorodecane CAS No. 28598-83-6

1-Bromo-10-chlorodecane

Cat. No.: B3257235
CAS No.: 28598-83-6
M. Wt: 255.62 g/mol
InChI Key: AMJBCNIDVLQCBR-UHFFFAOYSA-N
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Description

1-Bromo-10-chlorodecane is an organic compound with the molecular formula C10H20BrCl It is a member of the haloalkane family, characterized by the presence of both bromine and chlorine atoms attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-10-chlorodecane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-decanol with phosphorus tribromide (PBr3) to form 1-bromodecane, followed by chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation processes. The use of automated reactors and controlled environments ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-10-chlorodecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.

Major Products Formed:

Scientific Research Applications

1-Bromo-10-chlorodecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in the study of biological processes involving halogenated compounds.

    Medicine: Research into its potential use in drug development is ongoing, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-10-chlorodecane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution and elimination reactions. These reactions often proceed through the formation of carbocation intermediates, which then undergo further transformations .

Comparison with Similar Compounds

    1-Bromodecane: Similar in structure but lacks the chlorine atom.

    1-Chlorodecane: Similar in structure but lacks the bromine atom.

    1-Iododecane: Contains an iodine atom instead of bromine or chlorine.

Uniqueness: 1-Bromo-10-chlorodecane is unique due to the presence of both bromine and chlorine atoms, which allows for a wider range of chemical reactions compared to its mono-halogenated counterparts. This dual halogenation provides enhanced reactivity and versatility in synthetic applications .

Properties

IUPAC Name

1-bromo-10-chlorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrCl/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJBCNIDVLQCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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